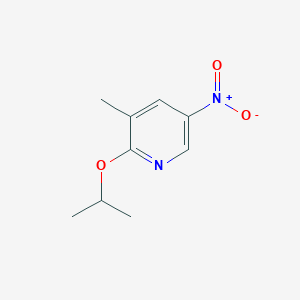3-Methyl-5-nitro-2-(propan-2-yloxy)pyridine
CAS No.:
Cat. No.: VC13575717
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 3-methyl-5-nitro-2-propan-2-yloxypyridine |
| Standard InChI | InChI=1S/C9H12N2O3/c1-6(2)14-9-7(3)4-8(5-10-9)11(12)13/h4-6H,1-3H3 |
| Standard InChI Key | WKHYJXNOZOQBBN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1OC(C)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CN=C1OC(C)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s pyridine core is functionalized at three distinct positions:
-
Position 2: A propan-2-yloxy (isopropoxy) group (-OCH(CH₃)₂), contributing steric hindrance and influencing solubility.
-
Position 3: A methyl group (-CH₃), enhancing hydrophobicity.
-
Position 5: A nitro group (-NO₂), a strong electron-withdrawing moiety that modulates reactivity .
This substitution pattern creates a polarized electronic environment, making the compound amenable to electrophilic and nucleophilic reactions at specific sites.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ | |
| Molecular Weight | 196.21 g/mol | |
| CAS Registry Number | 1881329-01-6 | |
| Purity | ≥95% |
The nitro group’s electron-withdrawing nature likely reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, while the isopropoxy group may enhance lipid solubility .
| Code | Precautionary Measure | Category |
|---|---|---|
| P210 | Keep away from heat/open flames | Prevention |
| P233 | Store in a tightly closed container | Prevention |
| P264 | Wash hands thoroughly after handling | Prevention |
Exposure Response
| Code | Action | Category |
|---|---|---|
| P301 | If swallowed: Seek medical attention | Response |
| P305 | If in eyes: Rinse cautiously with water | Response |
| P310 | Immediately call a poison center | Response |
The compound’s nitro group poses explosion risks under extreme conditions (e.g., high heat or shock), necessitating inert atmosphere storage and non-sparking tools .
Theoretical Applications and Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume